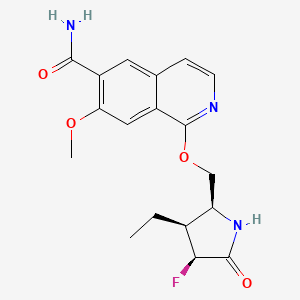

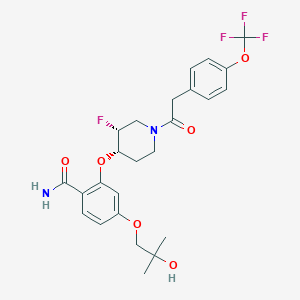

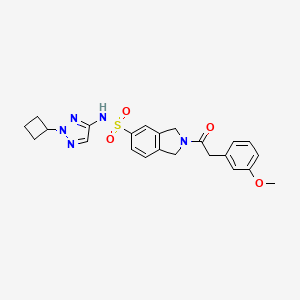

![molecular formula C21H24N4O3 B610065 N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide CAS No. 900305-37-5](/img/structure/B610065.png)

N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide

Overview

Description

Scientific Research Applications

High-Temperature Energy Storage

PFI-4, also known as fluorinated polyimides (PFI), has been used in the development of dielectric materials with high discharged energy density, enduring temperature resistance, and high reliability. The introduction of bulky –CF3 substituents reduces the intermolecular interactions, increases the free volume, and suppresses the high-temperature leakage conductance loss. As a result, the PFI with lower dielectric constant exhibit enhanced breakdown strengths, leading to a high discharged energy density of 3.6 J cm−3, alongside a charge-discharge energy efficiency of ∼80% at 150°C . This underscores the great potential of PFI for applications in the field of high-temperature energy storage.

Optoelectronic Devices

PFI-4 has been utilized in the synthesis of a well-dispersed poly (3,4-ethylene dioxythiophene) (PEDOT) colloid solution, which could be subsequently cast into an efficient hole-transporting layer (HTL) for optoelectronic devices. A uniform, interpenetrating PEDOT network with a deep-lying highest occupied molecular orbital (HOMO) position could be obtained in the PEDOT:PFI layer. For solar cells, a superior organic photovoltaic efficiency of 15.1% and a perovskite solar cell efficiency of 17.8% were achieved . As for organic photodetectors, an extremely low dark current density of 6.2 nA cm−2 with an external quantum efficiency of 67% at 1000 nm wavelength was achieved .

Mechanical Pre-refining in CNF Production

PFI-4 has been used in the mechanical pre-refining step in the production of cellulose nanofibrils (CNF). This study sheds light on the role of PFI mill refining as a mechanical pretreatment for CNF production. Low PFI mill revolutions were preferred for optimal fibrillation of both hardwood and softwood fibers prior to the high-shear mechanical treatment .

Mechanism of Action

Target of Action

PFI-4, also known as N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide, is a potent and highly selective inhibitor of the BRPF1 Bromodomain (BRPF1B) . The BRPF1B is part of the BRPF (bromodomain and PHD finger-containing) family, which operates as scaffolds to assemble MYST-family histone acetyltransferases (HATs) complexes .

Mode of Action

PFI-4 acts by displacing the BRPF1 bromodomain from Histone H3.3 . This displacement disrupts the interaction between BRPF1B and Histone H3.3, thereby inhibiting the function of the HBO1/BRPF1 complex .

Biochemical Pathways

The primary biochemical pathway affected by PFI-4 is the HBO1/BRPF1 complex pathway. The HBO1/BRPF1 complex plays a crucial role in the acetylation of histones, a process that is essential for the regulation of gene expression . By inhibiting BRPF1B, PFI-4 disrupts this pathway, potentially leading to changes in gene expression.

Pharmacokinetics

It is noted that pfi-4 is cell-permeable , suggesting that it can readily cross cell membranes and reach its target sites within cells.

Result of Action

The inhibition of BRPF1B by PFI-4 disrupts the function of the HBO1/BRPF1 complex, leading to changes in gene expression. This disruption can be used to study bone loss and osteolytic malignant bone lesions . In vitro studies have shown that PFI-4 significantly reduces MMP9 secretion in osteoclasts .

properties

IUPAC Name |

N-(1,3-dimethyl-2-oxo-6-pyrrolidin-1-ylbenzimidazol-5-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIJLRJBZDBVDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-Dimethyl-2-oxo-6-(pyrrolidin-1-yl)-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PFI-4 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1B (BRPF1B) [ , ]. BRPF1B is a scaffolding protein that recruits histone acetyltransferases of the MYST family to chromatin, influencing gene expression. By binding to the bromodomain of BRPF1B, PFI-4 displaces it from chromatin, ultimately leading to the repression of specific transcriptional programs [ ].

A: Studies show that PFI-4, in combination with Taxol, significantly reduces the viability of Taxol-resistant TNBC cells [ ]. This effect is attributed to a dual mechanism. First, PFI-4 negatively impacts ribosome biogenesis-related genes, reducing protein translation in resistant cells. Second, PFI-4 directly interacts with the promoter region of the ABCB1 gene, a multidrug resistance transporter, leading to decreased ABCB1 expression [ ]. This dual action makes the TNBC cells more susceptible to Taxol.

A: Research suggests that PFI-4 itself does not directly inhibit cell growth and proliferation [ ]. Its main mode of action is through modulating gene expression by targeting BRPF1B.

A: PFI-4 demonstrates the ability to impair the differentiation of both murine bone marrow cells and human monocytes into osteoclasts, which are cells responsible for bone resorption [ ]. This effect is achieved by specifically repressing the transcriptional programs crucial for osteoclastogenesis [ ].

A: Yes, research indicates that PFI-4 might act as an inhibitor of the efflux transporter ABCG2 [ ]. This off-target effect could potentially influence the intracellular accumulation of certain drugs, like TAK-243 [ ].

A: The ability of PFI-4 to impair osteoclast differentiation suggests its potential application in treating conditions characterized by excessive bone resorption, such as osteoporosis. It could also be investigated as a therapeutic agent for managing osteolytic malignant bone lesions [ ].

A: While specific SAR studies for PFI-4 are not detailed in the provided research papers, the development of PFI-4 and its analogs with varying selectivity for BRPF isoforms highlights the significance of structural modifications in influencing target affinity and selectivity [ ]. Further research in this area would be beneficial for optimizing the therapeutic potential of PFI-4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

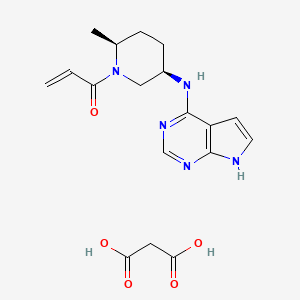

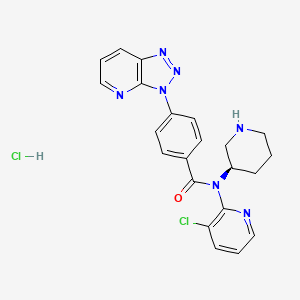

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)

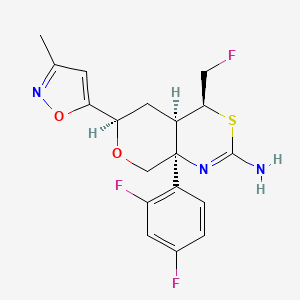

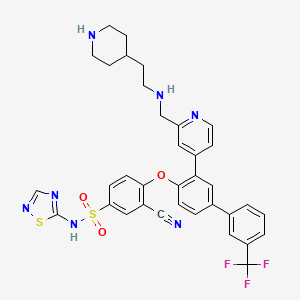

![(R)-6-neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one](/img/structure/B609990.png)

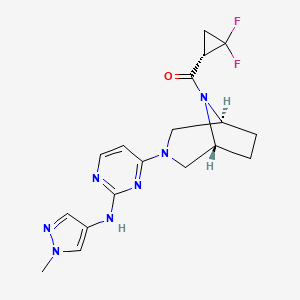

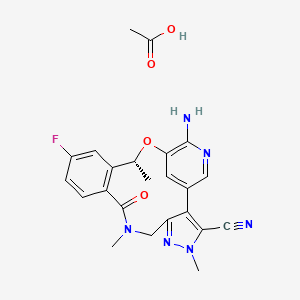

![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)